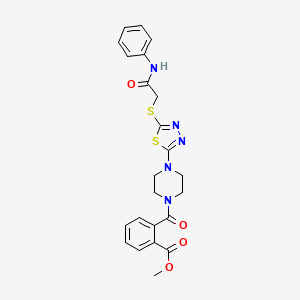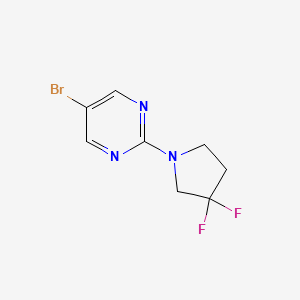
Ethyl 2-amino-3-bromo-6-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-3-bromo-6-fluorobenzoate is a chemical compound with the CAS Number: 1509618-99-8 . It has a molecular weight of 262.08 . The compound is typically stored at 4 degrees Celsius and is usually in liquid form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H9BrFNO2/c1-2-14-9(13)7-6(11)4-3-5(10)8(7)12/h3-4H,2,12H2,1H3 . This code provides a specific description of the structure of the molecule.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 262.08 . The compound is typically stored at 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis of Fluoroquinolone Analogs
Ethyl 2-amino-3-bromo-6-fluorobenzoate is a precursor in the synthesis of fluoroquinolone analogs. For instance, it can be reacted with different compounds to produce ofloxacin analogs, highlighting its versatility in the modification of antibiotic structures and enhancing their activity or specificity. This application is crucial in the development of new antibiotics to combat resistant bacterial strains (Rádl et al., 1991).
Carbohydrate Synthesis
In carbohydrate chemistry, fluorobenzoyl groups derived from compounds like this compound serve as protective groups in the synthesis of glycopeptides. This method significantly reduces the β-elimination of O-linked carbohydrates, thereby offering a more efficient pathway to synthesize complex glycopeptide structures while maintaining the integrity of the glycosidic bond (Sjölin & Kihlberg, 2001).
Development of Fluorinated Indoles
The compound also finds application in the synthesis of fluorinated indoles, where it is used to introduce fluorine motifs into pharmaceutical molecules. This process is notable for its high efficiency and functional group compatibility, making it suitable for the late-stage modification of drugs and natural products. The addition of fluorine can significantly alter the biological activity and physical properties of molecules, demonstrating the compound's utility in drug discovery and development (Sheng et al., 2021).
Antitumor Activity
This compound is also involved in the synthesis of amino acid ester derivatives containing 5-fluorouracil, a well-known antitumor agent. These derivatives have shown to possess significant inhibitory effects against cancer cell lines, exemplifying the compound's role in the development of new chemotherapeutic agents (Xiong et al., 2009).
Crystal Structure Analysis
Moreover, this compound aids in crystal structure analysis, helping to understand molecular configurations and interactions. Its derivatives have been used to study intramolecular and intermolecular hydrogen bonding, which is fundamental in the design of materials and active pharmaceutical ingredients (Dehua & Xiaoyan, 2008).
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing face protection .
Mécanisme D'action
Target of Action
The primary targets of Ethyl 2-amino-3-bromo-6-fluorobenzoate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
It is known that the compound contains functional groups that are common in many bioactive molecules, suggesting potential interactions with biological targets .
Biochemical Pathways
The presence of amino, bromo, and fluoro groups in its structure suggests that it may interact with a variety of enzymes and receptors, potentially affecting multiple pathways .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, we can expect to gain a better understanding of these effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by temperature, as suggested by its storage recommendations . Other factors, such as pH and the presence of other chemicals, may also influence its action and efficacy.
Propriétés
IUPAC Name |
ethyl 2-amino-3-bromo-6-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2/c1-2-14-9(13)7-6(11)4-3-5(10)8(7)12/h3-4H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFJZHRDFRZUBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1N)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2865797.png)
![5-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2865798.png)



![N-(1-(thiophen-2-yl)cyclopentyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2865805.png)
![1-{2-[(anilinocarbonyl)amino]ethyl}-N-cyclopentyl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B2865808.png)
![N-(4-amino-3,5-dichlorophenyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2865809.png)



